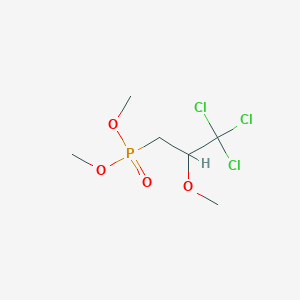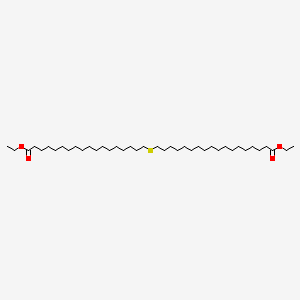![molecular formula C13H12O2 B14486569 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine CAS No. 64856-49-1](/img/structure/B14486569.png)
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported . This method is environmentally benign and offers high yields, operational simplicity, and easy workup.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of ionic liquids and other eco-friendly solvents can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. For instance, in dye-sensitized solar cells, the compound acts as a counter electrode, facilitating electron transfer and enhancing photovoltaic efficiency . In biological systems, its mechanism may involve the inhibition of specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine: This compound also features a fused ring system and exhibits similar biological activities.
Poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Used in dye-sensitized solar cells, this compound shares structural similarities and applications in materials science.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
64856-49-1 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3,4-dihydro-2H-benzo[h][1,5]benzodioxepine |
InChI |
InChI=1S/C13H12O2/c1-2-5-11-9-13-12(8-10(11)4-1)14-6-3-7-15-13/h1-2,4-5,8-9H,3,6-7H2 |
InChI-Schlüssel |
ROHOFQFJVHTIPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC3=CC=CC=C3C=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)


![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)




![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)


![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)

